molecular formula C13H8N2O2S2 B11470991 6-Nitro-4-(phenylsulfanyl)-1,2-benzothiazole

6-Nitro-4-(phenylsulfanyl)-1,2-benzothiazole

Cat. No.: B11470991
M. Wt: 288.3 g/mol
InChI Key: PTKLQFPBIHBSGI-UHFFFAOYSA-N
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Description

6-Nitro-4-(phenylsulfanyl)-1,2-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with a nitro group at the 6-position and a phenylsulfanyl group at the 4-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-4-(phenylsulfanyl)-1,2-benzothiazole typically involves the nitration of 4-(phenylsulfanyl)-1,2-benzothiazole. One common method includes the reaction of 4-(phenylsulfanyl)-1,2-benzothiazole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-4-(phenylsulfanyl)-1,2-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product formed is 6-amino-4-(phenylsulfanyl)-1,2-benzothiazole.

    Substitution: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.

Scientific Research Applications

6-Nitro-4-(phenylsulfanyl)-1,2-benzothiazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Nitro-4-(phenylsulfanyl)-1,2-benzothiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylsulfanyl)-1,2-benzothiazole: Lacks the nitro group and has different chemical reactivity and biological activity.

    6-Nitro-1,2-benzothiazole: Lacks the phenylsulfanyl group and has different chemical properties and applications.

Uniqueness

6-Nitro-4-(phenylsulfanyl)-1,2-benzothiazole is unique due to the presence of both the nitro and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H8N2O2S2

Molecular Weight

288.3 g/mol

IUPAC Name

6-nitro-4-phenylsulfanyl-1,2-benzothiazole

InChI

InChI=1S/C13H8N2O2S2/c16-15(17)9-6-12(11-8-14-19-13(11)7-9)18-10-4-2-1-3-5-10/h1-8H

InChI Key

PTKLQFPBIHBSGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC3=C2C=NS3)[N+](=O)[O-]

Origin of Product

United States

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